4-Ethylmorpholine

Beschreibung

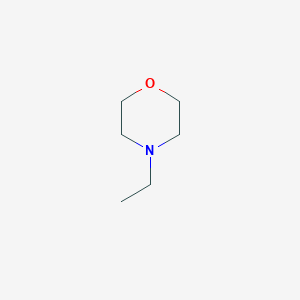

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-7-3-5-8-6-4-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCNXQOWACZAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Record name | N-ETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYLMORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0480 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025312 | |

| Record name | N-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-ethyl morpholine appears as a colorless liquid with a strong ammonia-like odor. Severely irritates skin, eyes, and mucous membranes. Moderately soluble in water and less dense than water. Flash point 83 °F., Liquid, Colorless liquid with an ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ammonia-like odor. | |

| Record name | N-ETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethylmorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-ETHYLMORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0480 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-Ethylmorpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0281.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

280 to 282 °F at 760 mmHg (NTP, 1992), 138-139 °C @ 763 MM HG, 138 °C, 281 °F | |

| Record name | N-ETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYLMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYLMORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0480 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-Ethylmorpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0281.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

82 °F (NTP, 1992), 32 °C, 90 °F (32 °C) (OPEN CUP), (oc) 90 °F | |

| Record name | N-ETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethylmorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-ETHYLMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYLMORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0480 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-Ethylmorpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0281.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER, ETHANOL & ETHER; SOL IN ACETONE, Solubility in water: miscible, Miscible | |

| Record name | N-ETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYLMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYLMORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0480 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-Ethylmorpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0281.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.916 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8996 @ 20 °C/4 °C, Relative density (water = 1): 0.99, 0.90 | |

| Record name | N-ETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYLMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYLMORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0480 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-Ethylmorpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0281.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (AIR= 1), Relative vapor density (air = 1): 4.0 | |

| Record name | N-ETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYLMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYLMORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0480 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

6.2 mmHg at 68 °F (NTP, 1992), 6.1 [mmHg], 6.1 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 0.80, 6 mmHg | |

| Record name | N-ETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethylmorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-ETHYLMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYLMORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0480 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-Ethylmorpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0281.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS LIQUID, Colorless liquid. | |

CAS No. |

100-74-3 | |

| Record name | N-ETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECM0G991FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-ETHYLMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYLMORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0480 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Morpholine, 4-ethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QE3D6AA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-81 °F (NTP, 1992), -62.78 °C, -63 °C, -81 °F | |

| Record name | N-ETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYLMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYLMORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0480 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-Ethylmorpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0281.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylmorpholine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural attributes of 4-Ethylmorpholine, a versatile heterocyclic amine. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and contextual understanding.

Chemical Identity and Structure

This compound, also known as N-Ethylmorpholine, is a tertiary amine and an ether. Its structure consists of a morpholine (B109124) ring where the hydrogen atom on the nitrogen is substituted with an ethyl group.[1] This substitution significantly influences its chemical reactivity and physical properties.

-

CAS Number: 100-74-3[4]

The structural representation of this compound can be described by various chemical identifiers:

-

SMILES (Simplified Molecular Input Line Entry System): CCN1CCOCC1[2]

-

InChI (International Chemical Identifier): 1S/C6H13NO/c1-2-7-3-5-8-6-4-7/h2-6H2,1H3[2]

-

InChI Key: HVCNXQOWACZAFN-UHFFFAOYSA-N[2]

Below is a diagram illustrating the logical relationship of key identifiers for this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in various chemical processes. It exists as a colorless to light yellow liquid at room temperature and has a characteristic amine-like or ammonia-like odor.[1][2][6]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | References |

| Molecular Weight | 115.17 g/mol | |

| 115.175 g/mol | [4] | |

| 115.18 g/mol | [7] | |

| Density | 0.91 g/mL at 20 °C | [6] |

| 0.9 g/mL | [4] | |

| 0.92 g/mL at 25 °C | ||

| Boiling Point | 139 °C | |

| 138 °C | [8] | |

| 138-139 °C | [2] | |

| Melting Point | -63 °C | |

| Flash Point | 30 °C (closed cup) | |

| 36 °C | ||

| 82 °F | [6][9] | |

| 83 °F | [2] | |

| Refractive Index | 1.441 (n20/D) | |

| 1.4413 | [4] | |

| 1.4395-1.4435 @ 20°C | [3] | |

| pKa | 7.67 (at 25 °C) | [6][9] |

| Vapor Pressure | 8.1 hPa (20 °C) | [6][9] |

Solubility:

This compound is miscible with water.[2][6][10] It is also soluble in a variety of organic solvents, including ethanol, ether, and acetone, which enhances its utility in diverse chemical reactions.[1][2]

Experimental Protocols & Applications

While detailed, step-by-step experimental protocols for determining the physicochemical properties listed above are not extensively available in common literature, they are typically determined using standard methods outlined in international standards such as those from ASTM or OECD. For instance, boiling point is determined by distillation methods, and flash point by using closed-cup testers.

This compound has several key applications in research and industry:

-

Catalyst: It serves as a catalyst in the production of polyurethane foams.[3][6][11]

-

Buffer Component: It is utilized as a component of the buffer in basic peptide separation through anion-exchange chromatography.[3][6][11]

-

Solvent: Due to its solubility characteristics, it is used as a solvent for dyes, resins, and oils.[1][11]

-

Chemical Intermediate: It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyestuffs, rubber accelerators, and emulsifying agents.[11]

The following diagram illustrates a simplified workflow for a typical application of this compound as a catalyst in polyurethane foam production.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[5] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, in a well-ventilated area.[12]

Hazard Classifications:

-

Flammable Liquids - Category 3[12]

-

Acute Toxicity (Oral) - Category 4[12]

-

Acute Toxicity (Dermal) - Category 3 or 4[12]

-

Skin Corrosion/Irritation - Category 1B[12]

-

Serious Eye Damage/Eye Irritation - Category 1[12]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[5][13]

This guide provides a foundational understanding of this compound's chemical properties and structure. For specific applications and experimental design, further consultation of specialized literature and safety protocols is strongly recommended.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 500 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. carlroth.com [carlroth.com]

- 6. N-Ethylmorpholine | 100-74-3 [chemicalbook.com]

- 7. CAS-100-74-3, N-Ethyl Morpholine for Synthesis (this compound) Manufacturers, Suppliers & Exporters in India | 087515 [cdhfinechemical.com]

- 8. This compound [stenutz.eu]

- 9. N-Ethylmorpholine CAS#: 100-74-3 [m.chemicalbook.com]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

- 11. N-ETHYLMORPHOLINE - Ataman Kimya [atamanchemicals.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Synthesis of 4-Ethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-ethylmorpholine, a versatile tertiary amine widely utilized as a catalyst, solvent, and intermediate in the pharmaceutical and chemical industries. This document details the core synthesis methodologies, including reaction mechanisms, experimental protocols, and quantitative data to facilitate laboratory and industrial applications.

N-Alkylation of Morpholine (B109124)

The most common laboratory-scale synthesis of this compound involves the direct N-alkylation of morpholine with an ethylating agent. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction with Ethyl Halides (e.g., Bromoethane)

The reaction of morpholine with bromoethane (B45996) is a well-established method for the synthesis of this compound.[1]

The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon atom of bromoethane. This concerted, one-step mechanism involves a backside attack, leading to the formation of a transition state where the new C-N bond is forming simultaneously as the C-Br bond is breaking. The bromide ion is displaced as the leaving group, resulting in the formation of this compound hydrobromide. Subsequent neutralization with a base yields the free amine.

Caption: SN2 mechanism for the N-alkylation of morpholine with bromoethane.

A general procedure for the synthesis of this compound via N-alkylation of morpholine with bromoethane is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) or ethanol.

-

Addition of Reagents: To the stirred solution, add bromoethane (1.1 equivalents) and a base such as potassium carbonate (1.5 equivalents) to act as an acid scavenger.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The crude product is then purified by distillation to yield pure this compound.

Reaction with Diethyl Sulfate (B86663)

Diethyl sulfate is another effective ethylating agent for the synthesis of this compound.[2]

Similar to the reaction with ethyl halides, the synthesis of this compound using diethyl sulfate proceeds through an SN2 mechanism. The nitrogen atom of morpholine attacks one of the electrophilic ethyl groups of diethyl sulfate, displacing a sulfate ester anion as the leaving group. A second mole of morpholine or another base is required to neutralize the resulting ethyl sulfate.

Caption: SN2 mechanism for the N-alkylation of morpholine with diethyl sulfate.

-

Reaction Setup: To a stirred solution of morpholine (2.0 equivalents) in an appropriate solvent (e.g., water or a polar aprotic solvent), slowly add diethyl sulfate (1.0 equivalent) while maintaining the temperature with external cooling.

-

Reaction Conditions: The reaction is typically exothermic. After the addition is complete, the mixture is stirred at room temperature or gently heated to ensure the completion of the reaction.

-

Work-up and Purification: The reaction mixture is made alkaline with a strong base (e.g., sodium hydroxide) and the product is extracted with a suitable organic solvent. The organic layer is then dried and the solvent is removed. The crude this compound is purified by distillation.

Quantitative Data for N-Alkylation of Morpholine

| Ethylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Bromoethane | K₂CO₃ | Acetonitrile | Reflux | 4-12 | >90 | >97 (GC) | General Protocol |

| Diethyl Sulfate | Morpholine (excess) | Water | Room Temp. | 2-4 | High | >98 | [2] |

Industrial Synthesis from Diethylene Glycol

On an industrial scale, this compound can be produced from diethylene glycol and ethylamine (B1201723) in the presence of a catalyst at high temperature and pressure.[3][4] This process is an extension of the industrial synthesis of morpholine, which uses ammonia (B1221849) instead of ethylamine.[5][6]

Reaction Pathway

The reaction proceeds through a series of amination and cyclization steps. Diethylene glycol reacts with ethylamine, likely forming an intermediate amino alcohol, which then undergoes intramolecular cyclization with the elimination of water to form this compound. Hydrogen is often added to maintain the activity of the hydrogenation/dehydrogenation catalyst.[4]

Caption: Industrial synthesis pathway of this compound from diethylene glycol.

Experimental Conditions

-

Catalyst: Typically a mixed metal catalyst, such as copper and nickel on an alumina (B75360) support.[3]

-

Temperature: 200-300 °C[4]

-

Pressure: 70 to 350 bar[3]

-

Phase: The reaction is often carried out in the gas phase over a fixed-bed catalyst.[3]

Quantitative Data for Industrial Synthesis

Detailed quantitative data for the industrial synthesis of this compound is often proprietary. However, the synthesis of N-alkylmorpholines from diethylene glycol and the corresponding amine is reported to be a high-yield process. For the related synthesis of N-methylmorpholine, yields of 76.6% have been reported.[7]

Reductive Amination

An alternative synthetic route to this compound is the reductive amination of acetaldehyde (B116499) with morpholine.[8][9] This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the final product.

Reaction Mechanism

Morpholine reacts with acetaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an enamine, which exists in equilibrium with its corresponding iminium ion. A reducing agent, such as sodium borohydride (B1222165) or 2-picoline borane, present in the reaction mixture then reduces the iminium ion to this compound.[10][11]

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol

-

Reaction Setup: In a suitable solvent such as methanol (B129727) or dichloromethane, combine morpholine (1.0 equivalent) and acetaldehyde (1.1 equivalents).

-

Formation of Intermediate: Stir the mixture at room temperature to allow for the formation of the enamine/iminium ion intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) or 2-picoline borane, to the reaction mixture.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate).

-

Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Quantitative Data for Reductive Amination

Product Specification and Characterization

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [12] |

| Molecular Weight | 115.17 g/mol | [12] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 138-139 °C | |

| Melting Point | -63 °C | |

| Density | 0.91 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.441-1.442 | |

| Purity (GC) | ≥97.0% to ≥99.5% (commercially available) | [12] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): Chemical shift data is available in spectral databases.

-

¹³C NMR: Chemical shift data is available in spectral databases.

-

IR (Neat): Characteristic peaks for C-N, C-O, and C-H stretching and bending vibrations are observed.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) is observed at m/z 115, along with characteristic fragmentation patterns.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. N-Ethylmorpholine | 100-74-3 [chemicalbook.com]

- 2. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]

- 4. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Gas-phase synthesis of morpholine from diethylene glycol and ammonia (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. | Semantic Scholar [semanticscholar.org]

- 12. This compound for synthesis 100-74-3 [sigmaaldrich.com]

An In-depth Technical Guide to 4-Ethylmorpholine (CAS 100-74-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylmorpholine (NEM), a versatile heterocyclic amine. It details its physicochemical properties, primary applications, and relevant experimental protocols, with a focus on its utility in chemical synthesis and industrial processes.

Core Properties and Specifications

This compound is a colorless to light yellow liquid known for its distinct amine-like odor[1]. It is a tertiary amine widely used as a catalyst, solvent, and chemical intermediate[1][2][3].

The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Reference(s) |

| CAS Number | 100-74-3 | [1][4] |

| Molecular Formula | C₆H₁₃NO | [1][4][5] |

| Molecular Weight | 115.17 g/mol | [4][5] |

| Appearance | Colorless to slightly yellow clear liquid | [1][6] |

| Odor | Ammonia-like | [1][5][6] |

| Melting Point | -63 °C | [1][4][6] |

| Boiling Point | 138-139 °C | [1][4][6] |

| Density | 0.91 g/mL at 20 °C | [4][6][7] |

| Vapor Pressure | 8.1 hPa at 20 °C | [6] |

| Refractive Index (n20/D) | ~1.441 | [1][4][6] |

| pKa | 7.67 at 25 °C | [6] |

| LogP | 0.08 at 24.6 °C | [6][8] |

This compound's miscibility with water and solubility in organic solvents make it a versatile component in various reaction media[2][9].

| Solvent | Solubility | Reference(s) |

| Water | Miscible | [2][9] |

| Organic Solvents | Soluble in ethanol, methanol, ether, and acetone | [2][10] |

This compound is a flammable liquid and is classified as corrosive and toxic[4][11]. Proper safety precautions are mandatory when handling this chemical.

| Parameter | Value | Reference(s) |

| Flash Point | 30 °C (86 °F) - closed cup | [4][10][11] |

| Autoignition Temperature | 160 °C | |

| Explosive Limit | 1.9% (v/v) | [6] |

| Hazard Classifications | Flammable Liquid 3, Acute Toxicity 3 (Dermal), Skin Corrosion 1B | [4][11] |

| Hazard Statements | H226, H302, H311, H314 | [4][11] |

| Storage Temperature | Store below +30°C in a dry, well-ventilated place | [6][9] |

| Incompatibilities | Strong oxidizing agents | [6][9] |

Key Applications and Roles

This compound serves multiple functions across research and industry, primarily valued for its catalytic activity and role as a synthetic building block.

-

Polyurethane Catalyst : It is extensively used as a catalyst, particularly a gelling catalyst, in the production of polyurethane (PU) foams[6][9][12]. It helps control the reaction between isocyanates and polyols[13][14].

-

Organic Synthesis : It functions as a solvent and a base in various organic reactions[1][2]. It is used to couple carboxylic groups and as a reagent in the synthesis of pharmaceuticals and agrochemicals[1][4].

-

Pharmaceutical and Drug Discovery : The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry, often incorporated to improve pharmacokinetic properties[15][16]. This compound serves as a key intermediate in the synthesis of more complex, biologically active molecules[1][3].

-

Corrosion Inhibitors : It is a component in the formulation of corrosion inhibitors, especially for metals in the oil and gas industry[1].

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for common experimental procedures involving this compound.

A standard method for synthesizing this compound is the N-alkylation of morpholine with an ethylating agent, such as bromoethane[3][17].

Objective : To synthesize this compound via nucleophilic substitution.

Materials :

-

Morpholine

-

Sodium hydroxide (B78521) (50% solution)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Reaction flask with reflux condenser and stirring mechanism

-

Separatory funnel

Procedure :

-

Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Charge the flask with morpholine.

-

While cooling and stirring the flask, slowly add bromoethane from the dropping funnel. Maintain the reaction temperature below 70 °C[3].

-

After the addition is complete, heat the mixture to reflux and maintain for approximately 6 hours to ensure the reaction goes to completion[3].

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by adding a 50% sodium hydroxide solution until it is strongly alkaline. This converts the hydrobromide salt of the product into the free amine and separates it into an oily layer[3].

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2-3 times) to recover any dissolved product[3].

-

Combine all organic layers and dry over anhydrous sodium sulfate[17].

-

Filter to remove the drying agent, and remove the solvent (ether) by rotary evaporation.

-

The resulting crude product can be purified by distillation to yield pure this compound.

This compound acts as a tertiary amine catalyst that accelerates both the gelling (urethane formation) and blowing (urea formation and CO₂ release) reactions in PU foam production[9][12][13].

Objective : To prepare a flexible polyurethane foam using this compound as a catalyst.

Materials :

-

Polyol (e.g., a polyether polyol)

-

Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

-

Deionized water (blowing agent)

-

Silicone surfactant (foam stabilizer)

-

This compound (gelling catalyst)

-

Optional: Co-catalyst (e.g., an organotin compound for gelling, or a blowing catalyst like BDMAEE)

-

Mixing vessel, high-speed mixer

Procedure :

-

In a suitable container, accurately weigh and pre-mix the polyol, deionized water, silicone surfactant, and this compound. Stir until a homogeneous mixture is obtained.

-

This is often referred to as the "B-side" or resin blend.

-

In a separate, dry container, weigh the required amount of isocyanate (the "A-side").

-

Rapidly add the isocyanate (A-side) to the resin blend (B-side) and immediately begin high-speed mixing for 5-10 seconds.

-

Quickly pour the reacting mixture into a mold or on a surface where it can rise freely.

-

Observe the cream time (start of reaction), rise time (end of foam expansion), and tack-free time (surface is no longer sticky).

-

Allow the foam to cure at room temperature or in an oven according to the specific formulation requirements. The catalyst, this compound, will influence the speed of these curing reactions[18].

Role in Organocatalysis and Drug Development

In drug discovery and organic synthesis, the morpholine moiety is valued for conferring desirable properties like water solubility and metabolic stability[16]. As a tertiary amine, this compound can act as a non-nucleophilic base or as a component in more complex organocatalytic systems. For instance, in a Michael addition, it can serve as a base to generate the nucleophilic enolate or enamine intermediate required for the reaction.

The logical workflow involves the deprotonation of a pro-nucleophile, which then attacks an electrophilic Michael acceptor. The catalyst is regenerated at the end of the cycle.

References

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound [chembk.com]

- 4. This compound 97 100-74-3 [sigmaaldrich.com]

- 5. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Ethylmorpholine | 100-74-3 [chemicalbook.com]

- 7. N-乙基吗啉 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. This compound, 98% 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. This compound | 100-74-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. This compound = 97.0 GC 100-74-3 [sigmaaldrich.com]

- 12. High Quality PU Catalyst N-Ethylmorpholine / Nem CAS 100-74-3 [gvchem.com]

- 13. Preparation of rigid polyurethane foams using low-emissio... [degruyterbrill.com]

- 14. nbinno.com [nbinno.com]

- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-Ethylmorpholine synthesis - chemicalbook [chemicalbook.com]

- 18. nbinno.com [nbinno.com]

Solubility of 4-Ethylmorpholine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethylmorpholine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on collating qualitative solubility information and presenting a detailed, adaptable experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for professionals in research and drug development, enabling informed decisions regarding solvent selection, experimental design, and process optimization.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | Ambient | Miscible[1][2][3] | Qualitative |

| Ethanol | Ambient | Soluble in all proportions[4] | Qualitative |

| Methanol | Ambient | Soluble[5][6] | Qualitative |

| Diethyl Ether | Ambient | Soluble in all proportions[4] | Qualitative |

| Acetone | Ambient | Soluble[4] | Qualitative |

| Toluene | Not specified | No data available | - |

| Hexane | Not specified | No data available | - |

| Ethyl Acetate | Not specified | No data available | - |

Experimental Protocol: Determination of Liquid-Liquid Solubility by Isothermal Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method, which is a reliable technique for generating thermodynamic solubility data.[7]

2.1. Principle

A surplus of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the saturated solvent phase is then determined using a suitable analytical technique, providing the solubility at that specific temperature.

2.2. Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Glass vials with screw caps (B75204) and PTFE septa

-

Thermostatic shaker bath or incubator

-

Centrifuge (optional)

-

Syringes and syringe filters (solvent-compatible)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

2.3. Procedure

-

Preparation of Stock Standards: Prepare a series of stock standards of this compound in the solvent of interest for calibration purposes.

-

Sample Preparation: In a series of glass vials, add an excess of this compound to a known volume of the organic solvent. "Excess" means that a separate, undissolved phase of this compound should be visible after initial mixing.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for several hours to allow for complete phase separation. If separation is slow, the vials can be centrifuged at the same temperature.

-

Sample Withdrawal and Analysis: Carefully withdraw an aliquot from the solvent phase using a syringe, ensuring that none of the undissolved this compound phase is disturbed. Filter the aliquot through a syringe filter into a clean vial. Analyze the concentration of this compound in the filtrate using a calibrated analytical method, such as GC-FID.

2.4. Data Analysis

The solubility is reported as the average concentration of this compound in the saturated solvent phase, typically in units of g/100 mL or mol/L, at the specified temperature.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the experimental process and the solubility characteristics of this compound, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for solubility determination.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. N-Ethylmorpholine | 100-74-3 [chemicalbook.com]

- 4. oecd.org [oecd.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. OECD 105 - Phytosafe [phytosafe.com]

An In-depth Technical Guide to the Physical Properties of 4-Ethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the boiling and melting point data for 4-Ethylmorpholine (CAS No. 100-74-3), a versatile heterocyclic amine used as a solvent, catalyst, and intermediate in organic synthesis. The following sections detail its key physical properties, the methodologies for their determination, and a logical workflow for these experimental processes.

Physical Properties Data

At room temperature, this compound exists as a colorless to light yellow liquid with an amine-like odor.[1] Key physical constants are summarized below.

| Property | Value | Units |

| Melting Point | -63[2][3][4][5][6][7][8] | °C |

| -62.78[9] | °C | |

| Boiling Point | 139[2][4][5][6][7] | °C |

| 138[3] | °C | |

| 138-139[8][9] | °C | |

| 155[1] | °C |

Note: Variations in reported values can be attributed to different experimental conditions and sample purity levels.

Experimental Protocols

The determination of precise melting and boiling points is fundamental to characterizing a chemical substance. Standard laboratory procedures for these measurements are outlined below.

1. Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like this compound, which is liquid at room temperature, this value is technically its freezing point.

-

Apparatus: A common method involves using a capillary tube melting point apparatus (such as a Thiele tube or a digital melting point device).

-

Methodology (for freezing point):

-

A sample of the liquid this compound is placed in a small test tube or sample holder.

-

The sample is cooled, often using a cold bath (e.g., dry ice/acetone).

-

A temperature probe is inserted into the sample, and the sample is stirred gently to ensure uniform temperature.

-

The temperature is recorded at regular intervals as the substance cools and freezes.

-

The freezing point is identified as the temperature plateau where the liquid and solid phases coexist in equilibrium.

-

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus: Standard distillation glassware or a specialized boiling point apparatus (e.g., Siwoloboff method).

-

Methodology (Distillation Method):

-

A sample of this compound is placed in a distillation flask.

-

The flask is heated gently.

-

A thermometer is placed so that its bulb is just below the level of the side-arm leading to the condenser, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.

-

The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer. This constant temperature is the boiling point.

-

It is crucial to record the atmospheric pressure at which the measurement is taken, as boiling point varies with pressure. The values cited are typically standardized to atmospheric pressure at sea level (1 atm or 760 mmHg).

-

Logical Workflow Visualization

The following diagram illustrates the generalized experimental workflow for determining the key physical properties of a liquid chemical sample such as this compound.

Caption: Workflow for Physical Property Determination

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound [stenutz.eu]

- 4. N-Ethylmorpholine | 100-74-3 [chemicalbook.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. ensince.com [ensince.com]

- 7. N-Ethylmorpholine CAS#: 100-74-3 [m.chemicalbook.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

A Technical Guide to the Spectral Analysis of 4-Ethylmorpholine

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-ethylmorpholine. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a comprehensive analysis of the spectral data to facilitate the identification and characterization of this compound.

Spectroscopic Data of this compound

The following sections present the key spectral data for this compound in a tabulated format for clarity and ease of comparison.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | t | 4H | O-CH ₂ |

| ~2.45 | t | 4H | N-CH ₂ (ring) |

| ~2.38 | q | 2H | N-CH ₂-CH₃ |

| ~1.05 | t | 3H | N-CH₂-CH ₃ |

Solvent: CDCl₃. Instrument: Varian A-60D or similar.[1][2][3]

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~67.0 | O-C H₂ |

| ~53.8 | N-C H₂ (ring) |

| ~52.5 | N-C H₂-CH₃ |

| ~12.0 | N-CH₂-C H₃ |

Source: Union Carbide Corporation, New York, New York.[4][5]

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (asymmetric, CH₃) |

| 2930 | Strong | C-H stretch (asymmetric, CH₂) |

| 2850 | Strong | C-H stretch (symmetric, CH₂) |

| 2800 | Medium | C-H stretch (N-CH₂) |

| 1450 | Medium | C-H bend (scissoring, CH₂) |

| 1290 | Strong | C-N stretch |

| 1115 | Strong | C-O-C stretch (asymmetric) |

| 860 | Medium | C-C stretch |

Sample State: Solution (10% CCl₄ for 3800-1335 cm⁻¹, 10% CS₂ for 1335-450 cm⁻¹).[6][7]

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Table 4: Major Mass Fragments of this compound (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 115 | High | [M]⁺ (Molecular Ion) |

| 100 | High | [M - CH₃]⁺ |

| 86 | Medium | [M - C₂H₅]⁺ |

| 57 | High | [C₃H₇N]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Source: NIST Mass Spectrometry Data Center.[4][8]

Experimental Protocols

Detailed methodologies for the acquisition of spectral data are crucial for reproducibility and accurate interpretation.

-

Sample Preparation : A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker, Varian/Agilent) operating at a field strength of 300 MHz or higher for ¹H NMR is typically used.

-

Data Acquisition : The prepared sample in the NMR tube is placed into the spectrometer's probe. For ¹H NMR, standard acquisition parameters include a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The acquired free induction decay (FID) signal is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

-

Sample Preparation : For a liquid sample like this compound, the simplest method is Attenuated Total Reflectance (ATR). A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[9][10] Alternatively, a dilute solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid transmission cell with salt plates (e.g., NaCl or KBr).[11]

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.[12][13]

-

Background Spectrum : A background spectrum of the empty ATR crystal or the solvent-filled cell is recorded first. This allows for the subtraction of any signals not originating from the sample.[11][13]

-

Sample Spectrum : The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures an interferogram, which is then mathematically converted to a spectrum via a Fourier transform.[12]

-

Data Presentation : The final spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Sample Introduction : For a volatile liquid like this compound, direct infusion via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.

-

Ionization : Electron Ionization (EI) is a standard method for small, volatile molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[14]

-

Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge (m/z) ratio.[15]

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Calibration : The m/z scale is calibrated using a known reference compound to ensure high mass accuracy.[16] For accurate mass measurements, internal calibration with a co-introduced standard may be used.[16]

Visualizations

Diagrams illustrating workflows and molecular fragmentation provide a clearer understanding of the analytical processes.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectrometry fragmentation of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. N-Ethylmorpholine(100-74-3) 1H NMR spectrum [chemicalbook.com]

- 4. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Ethylmorpholine(100-74-3) 13C NMR spectrum [chemicalbook.com]

- 6. N-Ethylmorpholine [webbook.nist.gov]

- 7. N-Ethylmorpholine [webbook.nist.gov]

- 8. N-Ethylmorpholine [webbook.nist.gov]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 12. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. rsc.org [rsc.org]

An In-Depth Technical Guide to the Safe Handling of 4-Ethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 4-Ethylmorpholine (CAS No. 100-74-3), a versatile solvent and intermediate used in organic synthesis, polymer formulation, and as a catalyst.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory and manufacturing personnel.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is foundational to its safe handling. It is a colorless to light yellow, flammable liquid with an ammonia-like odor.[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO | [4] |

| Molar Mass | 115.17 - 115.2 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [2][6] |

| Odor | Ammonia-like, Odorless | [3][7] |

| Boiling Point | 138 - 139 °C | [7][8] |

| Melting Point | -63 °C | [7][8] |

| Flash Point | 27 - 32 °C (closed cup) | [7][8][9] |